SR 142948

Description

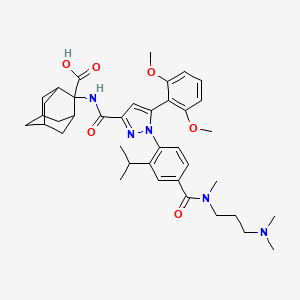

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWULHXVBLMWCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415529 | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184162-64-9 | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184162-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-142948 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SR 142948: An In-Depth Technical Guide to its Mechanism of Action on NTS1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). This document details its binding properties, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Competitive Antagonism of the NTS1 Receptor

This compound functions as a competitive antagonist at the NTS1 receptor, a G protein-coupled receptor (GPCR). It binds with high affinity to the receptor, thereby preventing the binding of the endogenous agonist, neurotensin (NT).[1][2] This blockade inhibits the conformational changes in the NTS1 receptor that are necessary for signal transduction. Consequently, this compound effectively attenuates the physiological and cellular effects mediated by NT through the NTS1 receptor.

The primary signaling pathway initiated by the activation of the NTS1 receptor is through the Gαq subunit of its associated G protein.[3][4] Upon agonist binding, the activated Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The subsequent rise in cytosolic Ca2+ concentration, along with the action of DAG, activates various downstream effector proteins, including protein kinase C (PKC), leading to a cascade of cellular responses.

This compound, by competitively inhibiting the initial binding of neurotensin, prevents the activation of this Gq-PLC-IP3-Ca2+ signaling cascade.[6] This has been demonstrated through the inhibition of NT-induced inositol monophosphate (a stable metabolite of IP3) formation and the blockade of intracellular calcium mobilization in various cell-based assays.[6]

Quantitative Pharmacological Data

The following table summarizes the quantitative data regarding the binding affinity and functional potency of this compound for the NTS1 receptor from various in vitro studies.

| Parameter | Value (nM) | Cell Line/Tissue | Radioligand/Assay Condition | Reference |

| IC50 | 1.19 | h-NTR1-CHO cells | [125I-Tyr3]NT binding | [6] |

| IC50 | 0.32 | HT-29 cells | [125I-Tyr3]NT binding | [6] |

| IC50 | 3.96 | Adult rat brain | [125I-Tyr3]NT binding | [6] |

| IC50 | 3.9 | HT-29 cells | NT-induced inositol monophosphate formation | [6] |

| Ki | < 10 | - | - | [2] |

| KD | 2.03 | MCF7 cells | SPR microscopy | [7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

NTS1 Receptor Radioligand Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the NTS1 receptor, allowing for the determination of its binding affinity (Ki).

Materials:

-

Cell membranes prepared from cells expressing the NTS1 receptor (e.g., h-NTR1-CHO or HT-29 cells).

-

Radioligand: [125I-Tyr3]Neurotensin or [3H]this compound.

-

This compound and other competing ligands.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing NTS1 receptors in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

Increasing concentrations of this compound or other unlabeled competitor ligands.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of this compound to inhibit the neurotensin-induced production of inositol phosphates, a downstream consequence of NTS1 receptor activation.

Materials:

-

Cells expressing the NTS1 receptor (e.g., h-NTR1-CHO or HT-29 cells).

-

Neurotensin.

-

This compound.

-

Stimulation Buffer containing LiCl (to inhibit IP1 degradation).

-

IP1 detection kit (e.g., HTRF-based assay kits).

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to near confluency.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in stimulation buffer for a specified time.

-

Agonist Stimulation: Add a fixed concentration of neurotensin (typically the EC80) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 levels according to the manufacturer's instructions of the chosen detection kit.

-

Data Analysis: Plot the IP1 concentration against the concentration of this compound to determine the IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.

Intracellular Calcium Mobilization Assay

This assay directly measures the ability of this compound to block the neurotensin-induced release of intracellular calcium.[6]

Materials:

-

Cells expressing the NTS1 receptor.

-

Neurotensin.

-

This compound.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader or a flow cytometer capable of kinetic readings.

Procedure:

-

Cell Loading with Dye: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C. This allows the dye to enter the cells.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Antagonist Pre-incubation: Add various concentrations of this compound to the cells and incubate for a short period.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

-

Agonist Addition and Kinetic Reading: Inject a fixed concentration of neurotensin into the wells while simultaneously measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the antagonist concentration to calculate the IC50 value for the inhibition of calcium mobilization.

Visualizations

NTS1 Receptor Signaling Pathway and Inhibition by this compound

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 3. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biosensingusa.com [biosensingusa.com]

Pharmacological profile of SR 142948 as a neurotensin antagonist

An In-depth Technical Guide to the Pharmacological Profile of SR 142948

Abstract

This compound is a potent, selective, and orally active non-peptide antagonist of neurotensin (B549771) (NT) receptors.[1] This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, in vitro functional antagonism, and in vivo activity. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support researchers, scientists, and drug development professionals in understanding and utilizing this compound.

Introduction

This compound, chemically identified as 2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid, is a highly potent neurotensin (NT) receptor antagonist.[2][3] Developed as a successor to the first non-peptide antagonist, SR 48692, it exhibits nanomolar affinity for NT receptors and demonstrates a broader spectrum of activity.[2][4] Unlike its predecessor, this compound effectively antagonizes both the levocabastine-insensitive neurotensin receptor 1 (NTSR1) and the levocabastine-sensitive neurotensin receptor 2 (NTSR2).[5] Its ability to cross the blood-brain barrier and its oral bioavailability make it an invaluable tool for investigating the central and peripheral roles of neurotensin signaling.[1][2]

Binding Profile and Affinity

This compound demonstrates high affinity for neurotensin receptors across various preparations, including cell lines expressing human receptors and native receptors in rodent brain tissue. It acts as a competitive antagonist, displacing radiolabeled neurotensin and other ligands.

Table 1: Binding Affinity of this compound at Neurotensin Receptors

| Preparation | Radioligand | Parameter | Value (nM) | Reference |

| Human NTSR1-CHO Cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 1.19 | [1][3] |

| HT-29 Cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 0.32 | [1] |

| Adult Rat Brain | [¹²⁵I-Tyr³]NT | IC₅₀ | 3.96 | [1] |

| Human Umbilical Vein Endothelial Cells | [¹²⁵I]-neurotensin | IC₅₀ | 0.24 | [6] |

| Rat Brain Homogenates | [³H]SR 142948A | K_d_ | 3.5 | [5] |

| Levocabastine-insensitive NTSR1 (Rat Brain) | [³H]SR 142948A | K_d_ | 6.8 | [5] |

| Levocabastine-sensitive NTSR2 (Rat Brain) | [³H]SR 142948A | K_d_ | 4.8 | [5] |

In Vitro Functional Antagonism

This compound effectively blocks the downstream signaling cascades initiated by neurotensin binding to its receptors. The primary signaling pathway for the NTSR1 involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates and subsequent mobilization of intracellular calcium.[7]

This compound has been shown to potently inhibit these functional responses in various cell-based assays.

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| Inositol Monophosphate (IP₁) Formation | HT-29 Cells | IC₅₀ | 3.9 | [1][2][4] |

| Intracellular Ca²⁺ Mobilization | h-NTSR1-CHO Cells | IC₅₀ | 19 | [6] |

| Prostacyclin Production | Human Umbilical Vein Endothelial Cells | IC₅₀ | 17 | [6] |

In Vivo Pharmacology

This compound is orally active and demonstrates a long duration of action, effectively antagonizing neurotensin-induced behaviors and physiological responses in animal models.[2]

Table 3: In Vivo Efficacy of this compound

| Animal Model | NT-Induced Effect | Route of Admin. | Effective Dose | Effect | Reference |

| Mice | Turning Behavior (Intrastriatal NT) | p.o. | 2 µg/kg | Inhibits turning behavior | [1] |

| Rat | Acetylcholine Release (Striatum) | i.p. | 0.1 mg/kg | Completely antagonizes NT-evoked release | [2] |

| Mice | Hypothermia (i.c.v. NT) | p.o. | 4 mg/kg | 54% blockade of NT-induced hypothermia | [1] |

| Rat | Hypothermia (i.c.v. NT) | p.o. | 2 mg/kg | 53% blockade of NT-induced hypothermia | [1] |

| Mice/Rats | Analgesia (i.c.v. NT) | p.o. | Not specified | Blocks NT-induced analgesia | [2][4] |

| Rat | Hypotension | p.o. | 10 µg/kg | Significant inhibition of blood pressure changes | [6] |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a standard method for determining the binding affinity (IC₅₀) of this compound by its ability to compete with a radiolabeled ligand for binding to neurotensin receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of SR 142948: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 142948 is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), with a higher affinity for the neurotensin receptor 1 (NTS1). Developed as a successor to the first-generation antagonist SR 48692, this compound exhibits improved pharmacological properties, including oral bioavailability and blood-brain barrier permeability, making it a valuable tool for investigating the physiological and pathological roles of the neurotensin system. This document provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Development

This compound, also known as 2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid, emerged from a research program aimed at developing non-peptide antagonists for the neurotensin receptors.[1][2] It is structurally related to the pioneering NTS1 antagonist, SR 48692. The development of this compound was driven by the need for a more potent and pharmacokinetically robust tool to explore the therapeutic potential of targeting the neurotensin system, which is implicated in a variety of physiological processes, including pain perception, thermoregulation, and the modulation of dopaminergic pathways.[3]

Quantitative Biological Data

The biological activity of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Assay Type | Cell Line / Tissue | IC50 (nM) | Reference |

| Neurotensin Receptor Binding | h-NTR1-CHO cells | 1.19 | [3] |

| Neurotensin Receptor Binding | HT-29 cells | 0.32 | [3] |

| Neurotensin Receptor Binding | Adult rat brain | 3.96 | [3] |

| NT-induced Inositol (B14025) Monophosphate Formation | HT-29 cells | 3.9 | [3] |

Table 1: In Vitro Activity of this compound

| Animal Model | Effect Measured | Route of Administration | Effective Dose | Reference |

| Mice | Inhibition of NT-induced turning behavior | p.o. | 0.04 - 2.5 x 10⁻³ mg/kg | [4] |

| Rat | Antagonism of NT-evoked acetylcholine (B1216132) release in the striatum | i.p. | 0.1 mg/kg | [3] |

Table 2: In Vivo Activity of this compound

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at neurotensin receptors, primarily NTS1. Neurotensin, a 13-amino acid neuropeptide, activates NTS1, a G protein-coupled receptor (GPCR). NTS1 activation stimulates the Gq family of G proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. By blocking the binding of neurotensin to NTS1, this compound inhibits these downstream signaling events.

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay (Hypothetical Protocol based on similar assays)

Objective: To determine the binding affinity of this compound for the neurotensin receptor.

Materials:

-

Membrane preparations from cells expressing the neurotensin receptor (e.g., h-NTR1-CHO cells).

-

[³H]-Neurotensin (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, add 50 µL of binding buffer to each well.

-

Add 25 µL of various concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

-

For non-specific binding determination, add 25 µL of a high concentration of unlabeled neurotensin (e.g., 1 µM).

-

Add 25 µL of [³H]-Neurotensin to all wells at a final concentration equal to its Kd.

-

Add 100 µL of the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

Chemical Synthesis of this compound (Plausible Route)

The synthesis of this compound can be envisioned as a multi-step process involving the synthesis of two key intermediates: a substituted pyrazole-3-carboxylic acid and 2-amino-adamantane-2-carboxylic acid, followed by their coupling.

Caption: Plausible Synthetic Workflow for this compound.

Step 1: Synthesis of the Substituted Pyrazole-3-Carboxylic Acid

-

Formation of the Pyrazole Ring: A substituted phenylhydrazine is condensed with a 1,3-diketone derivative to form the corresponding pyrazole ester. The specific starting materials would be chosen to introduce the 2,6-dimethoxyphenyl group and the substituted phenyl ring at the correct positions.

-

Hydrolysis: The resulting pyrazole ester is hydrolyzed, typically using a base such as sodium hydroxide (B78521), to yield the pyrazole-3-carboxylic acid.

Step 2: Synthesis of 2-Aminoadamantane-2-carboxylic Acid

-

Bucherer-Bergs Reaction: Adamantanone is treated with potassium cyanide and ammonium (B1175870) carbonate in a suitable solvent (e.g., ethanol/water) to form the adamantane-spiro-5-hydantoin.

-

Hydrolysis: The hydantoin is then hydrolyzed under basic conditions (e.g., using barium hydroxide or sodium hydroxide) to yield 2-aminoadamantane-2-carboxylic acid.

Step 3: Amide Coupling

-

Activation of the Carboxylic Acid: The pyrazole-3-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or by converting it to the acid chloride using thionyl chloride.

-

Amide Bond Formation: The activated pyrazole derivative is then reacted with 2-aminoadamantane-2-carboxylic acid in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) in an inert solvent (e.g., dichloromethane (B109758) or dimethylformamide) to form the final product, this compound.

Conclusion

This compound represents a significant advancement in the development of non-peptide neurotensin receptor antagonists. Its high affinity, selectivity, and favorable pharmacokinetic profile have made it an indispensable tool for elucidating the complex roles of the neurotensin system in health and disease. The synthetic route, while requiring multiple steps, utilizes well-established chemical transformations, making the compound accessible for research purposes. Further investigation into the therapeutic applications of this compound and similar compounds is a promising area of ongoing research.

References

- 1. [PDF] Synthesis of Polymers with Adamantane Amino Derivatives as Pendant Groups | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Semantic Scholar [semanticscholar.org]

- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Binding Affinity and Kinetics of SR 142948 for Neurotensin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SR 142948, a potent and selective non-peptide antagonist for neurotensin (B549771) receptors. The following sections detail its binding affinity and kinetics, the experimental protocols used for its characterization, and the associated signaling pathways.

Binding Affinity of this compound

This compound exhibits high affinity for neurotensin receptors, as demonstrated in various in vitro studies. The compound has been shown to bind to both neurotensin receptor subtype 1 (NT1) and subtype 2 (NT2).[1] The binding affinity is typically characterized by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki or Kd).

Table 1: Binding Affinity of this compound for Neurotensin Receptors

| Preparation | Radioligand | Parameter | Value (nM) | Reference |

| h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 1.19 | [2][3][4][5] |

| HT-29 cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 0.32 | [2][5] |

| Adult rat brain | [¹²⁵I-Tyr³]NT | IC₅₀ | 3.96 | [2][5] |

| Rat brain homogenates | [³H]SR 142948A | K_d | 3.5 | [1] |

| Levocabastine-insensitive NT1 receptors (rat brain) | [³H]SR 142948A | K_d | 6.8 | [1] |

| Levocabastine-sensitive NT2 receptors (rat brain) | [³H]SR 142948A | K_d | 4.8 | [1] |

| General | - | K_i | < 10 |

This compound has been characterized as a potent neurotensin (NT) receptor antagonist with IC50 values ranging from 0.32 to 3.96 nM. Studies using [3H]SR 142948A in rat brain homogenates showed it binds to a seemingly uniform population of sites with a Kd of 3.5 nM and a maximum binding capacity (Bmax) of 508 fmol/mg of protein.[1] Further investigation revealed that SR 142948A binds with similar high affinity to both the levocabastine-insensitive NT1 receptors (Kd = 6.8 nM) and the levocabastine-sensitive NT2 receptors (Kd = 4.8 nM).[1]

Binding Kinetics of this compound

The binding of [3H]SR 142948A to neurotensin receptors in rat brain membrane homogenates is a time-dependent, reversible, and saturable process.[1] Kinetic experiments are crucial for understanding the association and dissociation rates of the ligand-receptor complex, which contribute to its overall pharmacological profile.

Table 2: Kinetic Parameters of this compound Binding

| Parameter | Description | Value |

| Association Rate (k_on) | Rate of this compound binding to the receptor. | Not explicitly stated in the provided results. |

| Dissociation Rate (k_off) | Rate of this compound unbinding from the receptor. | Not explicitly stated in the provided results. |

| Reversibility | The binding is reversible. | [1] |

| Saturability | The binding is saturable. | [1] |

While specific rate constants (k_on and k_off) were not detailed in the initial search results, the reversible nature of the binding has been established.[1]

Experimental Protocols

The characterization of this compound's binding affinity and kinetics primarily relies on radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions.[6][7]

3.1. Radioligand Binding Assay (Competition)

This protocol is a standard method for determining the binding affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

Detailed Steps:

-

Membrane Preparation:

-

Tissues or cells expressing neurotensin receptors are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the final assay buffer.[8]

-

-

Incubation:

-

The membrane preparation is incubated in 96-well plates.

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr³]NT or [³H]SR 142948A) is added to each well.

-

Varying concentrations of unlabeled this compound are added to compete for binding.

-

The plate is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.[8]

-

-

Separation and Washing:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand and reduce non-specific binding.[8]

-

-

Detection and Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor.

-

Non-linear regression analysis is used to determine the IC50 value.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Neurotensin Receptor Signaling Pathways

Neurotensin receptors, particularly NT1, are G protein-coupled receptors (GPCRs).[9][10][11] Upon activation by an agonist, the receptor undergoes a conformational change that triggers intracellular signaling cascades. As an antagonist, this compound blocks these downstream effects.

Signaling Pathway Overview:

Activation of the NT1 receptor by neurotensin leads to the coupling and activation of Gαq proteins.[9] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][9] These events can lead to the activation of the ERK1/2 signaling pathway and ultimately modulate various cellular responses.[9] this compound, by binding to the receptor, prevents this cascade of events from occurring in response to neurotensin. It has been shown to antagonize NT-induced inositol monophosphate formation and intracellular calcium mobilization.[2][3][4][12]

References

- 1. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]

- 11. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]

- 12. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo effects of SR 142948 on dopamine and glutamate signaling

An In-Depth Technical Guide on the In Vivo Effects of SR 142948 on Dopamine (B1211576) and Glutamate (B1630785) Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, selective, and orally active non-peptide antagonist for neurotensin (B549771) (NT) receptors.[1] As a second-generation antagonist, it demonstrates a broader spectrum of activity than its predecessor, SR 48692, making it a critical tool for investigating the complex roles of neurotensin signaling in the central nervous system.[1][2] This document provides a comprehensive overview of the in vivo effects of this compound, with a specific focus on its modulation of dopamine and glutamate signaling pathways. We will detail its mechanism of action, summarize key quantitative findings from preclinical studies, outline experimental protocols, and visualize the underlying neurobiological pathways.

Core Compound Profile: this compound

This compound is a highly potent antagonist with nanomolar affinity for neurotensin receptors, capable of displacing first-generation antagonists like SR 48692.[1] Its favorable pharmacokinetic properties, including oral bioavailability and good brain penetration, have established it as a valuable research compound for exploring the therapeutic potential of neurotensin receptor modulation.[1]

Modulation of Dopamine Signaling

Neurotensin plays a significant neuromodulatory role in the mesolimbic and nigrostriatal dopamine systems. This compound has been instrumental in elucidating this relationship, particularly revealing that endogenous neurotensin exerts a down-regulating effect on dopamine efflux in the nucleus accumbens (NAcc).[2]

In Vivo Effects on Dopamine Efflux

Studies using in vivo electrochemistry in rats have shown that this compound's effects are highly dependent on the baseline state of dopaminergic activity:

-

Under Basal Conditions: this compound alone does not significantly alter tonic or electrically-evoked dopamine efflux in the NAcc or striatum.[2]

-

Interaction with Antipsychotics: The compound dose-dependently potentiates the increase in basal dopamine levels induced by the D2 receptor antagonist haloperidol (B65202) (50 µg/kg, i.p.) in the NAcc, an effect not observed in the striatum.[2] It also enhances haloperidol's facilitation of electrically evoked dopamine release.[2]

-

Interaction with Dopamine Agonists: Pre-treatment with this compound alters the effects of the dopamine agonist apomorphine (B128758) on basal dopamine levels in the NAcc.[2]

-

Modulation of Neurotensin-Evoked Dopamine Release: When neurotensin is injected into the ventral tegmental area (VTA), it typically increases dopamine efflux in the NAcc. Local co-application of this compound into the VTA dose-dependently blocks this effect.[3] This highlights a direct antagonism at the level of the dopamine neuron cell bodies.

-

Attenuation of Psychostimulant Effects: this compound has been shown to block the behavioral effects of stimulants like amphetamine and MDMA, suggesting that neurotensin signaling is involved in the mechanism of action of these drugs.[4]

Data Presentation: In Vivo Effects on Dopamine Signaling

| Experimental Condition | Animal Model | Brain Region | This compound Effect | Quantitative Data | Reference |

| Basal Dopamine Efflux | Anesthetized Rats | NAcc, Striatum | No effect on tonic or evoked efflux | - | [2] |

| Haloperidol (50 µg/kg, i.p.) | Anesthetized Rats | Nucleus Accumbens | Potentiates Haloperidol-induced increase in basal DA level | Dose-dependent | [2] |

| NT Injection in VTA | Anesthetized Rats | Nucleus Accumbens | Blocks NT-evoked DA efflux (local VTA application) | Dose-dependent | [3] |

| Amphetamine | - | - | Attenuates hyperactivity | - | |

| Apomorphine | Anesthetized Rats | Nucleus Accumbens | Affects apomorphine's effect on basal DA levels | - | [2] |

Experimental Protocols: In Vivo Dopamine Measurement

Methodology: In Vivo Electrochemistry This technique was employed to monitor real-time changes in dopamine efflux in the brains of anesthetized, pargyline-treated rats.[2]

-

Animal Preparation: Rats are anesthetized and treated with pargyline (B1678468) to prevent monoamine degradation.

-

Electrode Implantation: Carbon fiber electrodes are implanted into the target brain region (e.g., nucleus accumbens or striatum).

-

Data Acquisition:

-

Drug Administration: this compound and other pharmacological agents (e.g., haloperidol, apomorphine) are administered systemically (i.p.) or locally.

Visualization: Dopamine Signaling Pathway

Caption: this compound blocks neurotensin receptors on VTA dopamine neurons.

Modulation of Glutamate Signaling

The interaction between neurotensin and the glutamate system is crucial for synaptic plasticity and overall neuronal excitability. Research indicates that neurotensin can inhibit glutamate transmission in key brain regions.[5] By blocking this action, this compound can disinhibit glutamatergic pathways.

In Vivo Effects on Glutamate Transmission

-

Disinhibition of Glutamate Release: Neurotensin has been shown to reduce glutamatergic transmission onto VTA dopamine neurons via a mechanism involving the retrograde release of the endocannabinoid 2-AG.[5] As a neurotensin receptor antagonist, this compound is expected to block this inhibitory effect, thereby preventing the neurotensin-induced suppression of glutamate release.

-

Striatal Glutamate Regulation: In the dorsolateral striatum, neurotensin also reduces glutamate transmission through endocannabinoid signaling. Antagonism by this compound would counteract this effect, potentially increasing glutamate availability at corticostriatal synapses.

Data Presentation: In Vivo Effects on Glutamate Signaling

| Experimental Condition | Animal Model | Brain Region | This compound Effect (Inferred) | Mechanism | Reference |

| Neurotensin-mediated inhibition | Mouse Brain Slices | VTA | Blocks inhibition of glutamate inputs | Prevents NT-induced endocannabinoid release | [5] |

| Neurotensin-mediated inhibition | - | Dorsolateral Striatum | Blocks reduction in glutamate transmission | Prevents NT-induced endocannabinoid signaling |

Experimental Protocols: Glutamate Synaptic Transmission

Methodology: In Vitro Electrophysiology (Brain Slices) This technique is used to measure synaptic inputs onto specific neurons.

-

Slice Preparation: Brains are sectioned into thin slices containing the region of interest (e.g., VTA).

-

Recording: Patch-clamp recordings are made from identified dopamine neurons to measure excitatory postsynaptic currents (EPSCs), which are mediated by glutamate.

-

Pharmacology: Neurotensin is bath-applied to the slice to observe its effect on glutamate-mediated EPSCs. Subsequently, this compound is applied to determine if it can block the effects of neurotensin.

Visualization: Glutamate Signaling Pathway

Caption: this compound blocks NT-induced retrograde inhibition of glutamate release.

Integrated Dopamine-Glutamate Crosstalk

The profound effects of this compound stem from its ability to modulate the intricate balance between dopamine and glutamate, two neurotransmitter systems that are fundamentally linked. Neurotensin acts as a key regulator at the intersection of these pathways. By antagonizing neurotensin receptors, this compound disrupts this regulation, leading to significant downstream consequences for neuronal circuit function and behavior. For instance, in the VTA, this compound can simultaneously block neurotensin's excitatory effects on dopamine neuron firing and disinhibit glutamatergic inputs onto those same neurons. This dual action underscores the compound's complex pharmacological profile.

Visualization: Experimental Workflow

Caption: Workflow for in vivo electrochemical studies of this compound.

Conclusion and Future Directions

This compound is an indispensable pharmacological tool that has significantly advanced our understanding of neurotensin's role in modulating dopamine and glutamate signaling. Its ability to potentiate the effects of dopamine antagonists in the nucleus accumbens while blocking the direct effects of neurotensin in the VTA reveals a complex, region-specific regulation of the dopamine system.[2][3] Furthermore, its inferred ability to disinhibit glutamate transmission adds another layer to its mechanism of action.[5]

For drug development professionals, these findings suggest that neurotensin receptor antagonists could represent a novel therapeutic class for disorders characterized by dysregulated dopamine and glutamate function, such as schizophrenia or substance use disorders. Future in vivo research should aim to further quantify the effects of this compound on glutamate release using techniques like in vivo microdialysis and explore its effects in validated animal models of these neuropsychiatric conditions.

References

- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endogenous neurotensin down-regulates dopamine efflux in the nucleus accumbens as revealed by SR-142948A, a selective neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neurotensin receptor antagonist SR 142948A blocks the efflux of dopamine evoked in nucleus accumbens by neurotensin ejection into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SR-142948 [medbox.iiab.me]

- 5. Neurotensin inhibits glutamate-mediated synaptic inputs onto ventral tegmental area dopamine neurons through the release of the endocannabinoid 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

SR 142948: A Technical Guide to Neurotensin Receptor Selectivity and Function

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of SR 142948, a potent non-peptide antagonist of neurotensin (B549771) (NT) receptors. It focuses on its selectivity profile for the neurotensin receptor subtype 1 (NTS1) versus other receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways.

Introduction to Neurotensin Receptors

Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery.[1][2] Its diverse physiological effects, including the regulation of dopamine (B1211576) pathways, analgesia, and hypothermia, are mediated primarily through its interaction with specific G protein-coupled receptors (GPCRs).[1][3]

The two principal high-affinity neurotensin receptor subtypes are:

-

NTS1: This receptor is well-characterized and mediates most of the classical effects of neurotensin, such as hypotension, analgesia, and regulation of intestinal motility.[4] It is a primary target for drug development due to its involvement in cancer cell proliferation and psychiatric disorders.[5][6]

-

NTS2: The NTS2 receptor shares structural homology with NTS1 but has a distinct anatomical distribution and pharmacological profile. Its precise physiological roles are still under investigation.

The development of specific ligands, such as this compound, has been crucial for dissecting the distinct functions of these receptor subtypes.

Binding Affinity and Selectivity Profile of this compound

This compound is a potent non-peptide antagonist for neurotensin receptors.[7][8] While often utilized in studies focusing on NTS1, detailed binding assays have revealed a more complex selectivity profile. Contrary to being a highly selective NTS1 antagonist, this compound binds with similarly high affinity to both NTS1 and NTS2 subtypes. This makes it a potent, non-selective NTS1/NTS2 receptor antagonist.[9][10]

A key study characterized the binding of radiolabeled [3H]SR 142948A in rat brain homogenates. It found that the ligand bound with high affinity to both the levocabastine-insensitive NTS1 receptors and the levocabastine-sensitive NTS2 receptors.[9] This demonstrates that this compound is an invaluable tool for studying processes involving either receptor but cannot be used to pharmacologically isolate NTS1-specific effects.

Table 2.1: Binding Affinity of this compound at Neurotensin Receptors

| Receptor Subtype & Tissue/Cell Line | Assay Type | Radioligand | Value (nM) | Reference |

| NTS1 (human, recombinant CHO cells) | Competition Binding | [¹²⁵I-Tyr³]NT | IC₅₀ = 1.19 | [5][11] |

| NTS1 (human, HT-29 cells) | Competition Binding | [¹²⁵I-Tyr³]NT | IC₅₀ = 0.32 | [5] |

| NTS1 (rat brain) | Competition Binding | [¹²⁵I-Tyr³]NT | IC₅₀ = 3.96 | [5] |

| NTS1 (rat brain, levocabastine-insensitive) | Saturation Binding | [³H]SR 142948A | K_d_ = 6.8 | [9] |

| NTS2 (rat brain, levocabastine-sensitive) | Saturation Binding | [³H]SR 142948A | K_d_ = 4.8 | [9] |

Functional Antagonism at NTS1

This compound acts as a competitive antagonist, effectively blocking the intracellular signaling cascades initiated by neurotensin binding to the NTS1 receptor. Functional assays confirm its ability to inhibit NTS1-mediated second messenger production in a concentration-dependent manner.

Table 3.1: Functional Antagonist Activity of this compound

| Assay Description | Cell Line | Measured Effect | Value (nM) | Reference |

| Inhibition of NT-induced Inositol (B14025) Monophosphate (IP₁) Formation | HT-29 cells | IC₅₀ = 3.9 | [5][7] | |

| Antagonism of NT-induced Intracellular Calcium Mobilization | hNTS1-CHO cells | Effective at 1-10 nM | [5][11] |

Key Experimental Methodologies

The characterization of this compound relies on standardized in vitro assays, including radioligand binding and functional second messenger assays.

Radioligand Competition Binding Assay

This assay measures the affinity of an unlabeled compound (this compound) by quantifying its ability to displace a radioactively labeled ligand from the receptor.[12][13]

Detailed Protocol:

-

Membrane Preparation:

-

Tissues or cells expressing the target receptor (e.g., rat brain, HT-29 cells) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂).[14]

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.[14]

-

Protein concentration is determined using a standard method like the BCA assay.[14]

-

-

Assay Incubation:

-

In a 96-well plate, the prepared membranes are incubated with:

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NT or [³H]SR 142948A).

-

A range of concentrations of the unlabeled competitor, this compound.

-

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12][14]

-

Filters are washed multiple times with ice-cold buffer to remove non-specific binding.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.[14]

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from total binding.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the ability of an antagonist to block agonist-induced activation of the Gαq signaling pathway, which results in the production of inositol phosphates.

Detailed Protocol:

-

Cell Culture:

-

Cells endogenously expressing NTS1 (e.g., HT-29) or transfected with the receptor (e.g., hNTS1-CHO) are cultured in appropriate media.[11]

-

-

Assay Procedure:

-

Cells are pre-incubated with varying concentrations of the antagonist this compound.

-

Cells are then stimulated with a fixed concentration of an agonist, neurotensin.

-

The reaction is allowed to proceed for a defined time period.

-

-

Detection and Analysis:

-

The reaction is stopped, and the cells are lysed.

-

The accumulated inositol monophosphate (IP₁) is typically measured using a commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or radioimmunoassay.

-

Data are analyzed to determine the IC₅₀ of this compound for the inhibition of the NT-induced signal.[7]

-

NTS1 Receptor Signaling Pathways

The NTS1 receptor is a canonical GPCR that couples to multiple G protein families to initiate intracellular signaling.[3] Its primary and most well-characterized pathway involves coupling to the Gαq/11 family of G proteins.[15]

Gαq/11 Pathway:

-

Activation: Binding of neurotensin to NTS1 induces a conformational change, activating the associated heterotrimeric G protein Gαq/11.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:

-

Inositol 1,4,5-trisphosphate (IP₃): Diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Diacylglycerol (DAG): Remains in the plasma membrane and, along with the increased Ca²⁺, activates Protein Kinase C (PKC).

-

-

Cellular Response: The activation of PKC and the rise in intracellular Ca²⁺ lead to the phosphorylation of downstream targets and a variety of cellular responses.

Studies have also shown that NTS1 can couple to other G proteins, including Gαi/o and Gα13, leading to modulation of cAMP levels and ERK1/2 activation, highlighting the complexity of its signaling signature.[15]

Conclusion

This compound is an extremely potent, orally active, and brain-penetrant non-peptide antagonist of neurotensin receptors.[5][7] Quantitative binding data clearly demonstrates that it exhibits high affinity for both NTS1 and NTS2 receptor subtypes.[9] Therefore, it should be classified as a non-selective NTS1/NTS2 antagonist rather than a selective NTS1 agent. This characteristic makes it a powerful pharmacological tool for investigating biological systems where both receptors are implicated, but requires careful interpretation of results in studies aiming to isolate NTS1-specific functions. Its well-documented ability to block NT-induced functional responses, such as IP formation and calcium mobilization, confirms its utility in probing the physiological and pathological roles of neurotensin signaling.

References

- 1. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotensin - Wikipedia [en.wikipedia.org]

- 3. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]

- 4. biosensingusa.com [biosensingusa.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 9. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systemic administration of the neurotensin NTS1 receptor agonist PD149163 improves performance on a memory task in naturally deficient male Brown Norway rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular and Molecular Consequences of SR 142948 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 142948 is a potent, selective, and orally active non-peptide antagonist of neurotensin (B549771) receptors (NTSRs). This document provides a comprehensive overview of the cellular and molecular consequences of this compound administration. It delves into its mechanism of action, detailing its interaction with neurotensin receptors and the subsequent impact on downstream signaling pathways. Quantitative data from various in vitro and in vivo studies are summarized, and key experimental methodologies are described. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough technical understanding of this compound.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous and peripheral systems through its interaction with specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTSR1) and the lower-affinity neurotensin receptor 2 (NTSR2).[1][2] The physiological and pathological roles of neurotensin are diverse, encompassing regulation of dopamine (B1211576) pathways, hypothermia, analgesia, and involvement in the pathophysiology of psychiatric disorders and cancer.[1][3][4]

This compound, also known as SR 142948A, has emerged as a critical pharmacological tool for elucidating the functions of the neurotensin system.[4][5] It is a potent and selective non-peptide antagonist that binds to both NTSR1 and NTSR2 with high affinity, thereby blocking the actions of neurotensin.[1][2] Its oral bioavailability and ability to cross the blood-brain barrier make it a valuable compound for both in vitro and in vivo investigations.[3][4] This document synthesizes the current knowledge on the cellular and molecular ramifications of this compound administration.

Mechanism of Action: Neurotensin Receptor Antagonism

This compound exerts its effects by competitively binding to neurotensin receptors, preventing the endogenous ligand, neurotensin, from activating them. This antagonistic action has been demonstrated across various experimental models.

Binding Affinity

This compound exhibits nanomolar affinity for neurotensin receptors in different cell types and tissues. The half-maximal inhibitory concentrations (IC50) highlight its potency as a neurotensin receptor antagonist.[3][6][7][8]

| Preparation | Ligand | IC50 (nM) | Reference |

| h-NTR1-CHO cells | [125I-Tyr3]NT | 1.19 | [3][6] |

| HT-29 cells | [125I-Tyr3]NT | 0.32 | [3][6] |

| Adult rat brain | [125I-Tyr3]NT | 3.96 | [3][6] |

| HT 29 cells | Neurotensin | 3.9 (for IP formation) | [3][5][6] |

| Human umbilical vein endothelial cells | [125I]-neurotensin | 0.24 ± 0.01 | [9] |

Table 1: In Vitro Binding Affinities and Functional Inhibition by this compound.

Furthermore, radioligand binding studies using [3H]SR 142948A in rat brain homogenates revealed a dissociation constant (Kd) of 3.5 nM and a maximum binding capacity (Bmax) of 508 fmol/mg of protein.[2] Notably, this compound binds with similar high affinity to both the levocabastine-insensitive NTSR1 and the levocabastine-sensitive NTSR2.[2]

Cellular Consequences: Inhibition of Downstream Signaling

Neurotensin receptor activation by its agonist initiates a cascade of intracellular signaling events. This compound effectively blocks these pathways.

Inhibition of Inositol (B14025) Phosphate (B84403) Formation

Activation of NTSR1, a Gq/11-coupled receptor, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 is subsequently metabolized to inositol monophosphate (IP1). This compound has been shown to antagonize neurotensin-induced inositol monophosphate formation in a concentration-dependent manner.[3][4][5]

Figure 1. Inhibition of the PLC-IP3 signaling pathway by this compound.

Attenuation of Intracellular Calcium Mobilization

The generation of IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration. This calcium signal is a critical component of neurotensin's cellular effects. This compound effectively antagonizes neurotensin-stimulated intracellular calcium mobilization.[3][4][5]

| Cell Line | This compound Concentration | Effect | Reference |

| h-NTR1-CHO cells | 1 nM, 10 nM | Antagonizes intracellular calcium mobilization stimulated by NT | [3] |

| Human umbilical vein endothelial cells | IC50 = 19 ± 6 nM | Inhibited neurotensin-induced cytosolic free Ca2+ increase | [9] |

Table 2: Effect of this compound on Intracellular Calcium Mobilization.

Figure 2. this compound blocks NT-induced intracellular calcium release.

Modulation of Gene Expression

This compound can also influence gene expression that is downstream of neurotensin receptor signaling. For instance, in Chinese Hamster Ovary (CHO) cells expressing the human NTSR1, this compound (1 µM) was found to inhibit the expression of the immediate early genes c-fos and krox24 after 90 minutes of treatment.[3]

Molecular and In Vivo Consequences

The administration of this compound in animal models has provided significant insights into the physiological roles of neurotensin.

Central Nervous System Effects

-

Hypothermia and Analgesia: Intracerebroventricular (i.c.v.) injection of neurotensin induces hypothermia and analgesia. This compound, administered orally, effectively blocks both of these effects in mice and rats, a property not fully shared by the earlier antagonist, SR 48692.[4][5]

-

Turning Behavior: Unilateral intrastriatal injection of neurotensin in mice induces a characteristic turning behavior. This compound dose-dependently inhibits this behavior.[3][4][5]

-

Acetylcholine (B1216132) Release: In the rat striatum, neurotensin enhances the release of acetylcholine. This compound, administered intraperitoneally, prevents this neurotensin-evoked acetylcholine release in a dose-dependent manner.[3][4]

| In Vivo Model | This compound Dose | Route | Effect | Reference |

| Mice | 4 mg/kg | p.o. | 54% blockade of NT-induced hypothermia | [3] |

| Rats | 2 mg/kg | p.o. | 53% blockade of NT-induced hypothermia | [3] |

| Mice | 0.04-640 x 10^-3 mg/kg | p.o. | Dose-dependent inhibition of NT-induced turning behavior | [4][5] |

| Rats | 0.01, 0.03, 0.3 mg/kg | i.p. | Dose-dependent prevention of NT-enhanced ACh release | [3][4] |

Table 3: In Vivo Effects of this compound Administration.

Cardiovascular Effects

This compound is a potent antagonist of the cardiovascular effects of neurotensin. It inhibits neurotensin-induced increases in cytosolic free Ca2+ and prostacyclin production in human umbilical vein endothelial cells at much lower concentrations than SR 48692.[9] In vivo, oral administration of this compound significantly inhibits neurotensin-induced blood pressure changes and, when administered intravenously, is highly effective at blocking neurotensin-induced increases in hematocrit.[9]

Experimental Protocols

In Vitro Radioligand Binding Assay

Figure 3. Workflow for in vitro radioligand binding assays.

-

Cell Lines: Human colon carcinoma cells (HT-29) or Chinese Hamster Ovary cells transfected with the human neurotensin receptor 1 (h-NTR1-CHO) are commonly used.[3]

-

Radioligand: [125I-Tyr3]NT is used as the radiolabeled agonist.[4]

-

Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of this compound. The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured.

-

Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Inositol Monophosphate (IP1) Accumulation Assay

-

Cell Culture: HT-29 or h-NTR1-CHO cells are cultured in appropriate media.[4]

-

Labeling: Cells are labeled with [3H]myo-inositol.

-

Treatment: Cells are pre-incubated with this compound before stimulation with neurotensin in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction and Quantification: The reaction is stopped, and inositol phosphates are extracted and separated by ion-exchange chromatography. The radioactivity corresponding to IP1 is quantified by liquid scintillation counting.[4]

-

Analysis: The IC50 value for the inhibition of neurotensin-induced IP1 accumulation is calculated.

Intracellular Calcium Mobilization Assay

-

Cell Loading: Cells (e.g., h-NTR1-CHO) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[4]

-

Stimulation: Baseline fluorescence is recorded before the addition of neurotensin. For antagonism studies, cells are pre-incubated with this compound.

-

Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.

-

Analysis: The ability of this compound to block the neurotensin-induced increase in intracellular calcium is quantified.

In Vivo Turning Behavior Model

-

Animals: Male Swiss albino CD1 mice are typically used.[3]

-

Procedure: this compound is administered orally. After a set pre-treatment time, a unilateral intrastriatal injection of neurotensin is performed.

-

Observation: The number of contralateral turns is counted for a defined period.

-

Analysis: The inhibitory effect of this compound on neurotensin-induced turning behavior is evaluated.

Conclusion

This compound is a powerful pharmacological tool that has significantly advanced our understanding of the neurotensin system. Its high affinity for both NTSR1 and NTSR2, coupled with its ability to antagonize key downstream signaling events such as inositol phosphate formation and intracellular calcium mobilization, makes it an invaluable probe for dissecting the cellular and molecular actions of neurotensin. In vivo studies have confirmed its efficacy in blocking central and peripheral effects of neurotensin, highlighting its potential for investigating the role of this neuropeptide in various physiological and pathological processes. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this important neurotensin receptor antagonist.

References

- 1. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 9. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

SR 142948: An In-Depth Technical Guide on its Pharmacokinetic Properties and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs). Developed as a second-generation compound following SR 48692, it exhibits a broader spectrum of activity and has been a valuable tool in neuroscience research to investigate the physiological and pathological roles of neurotensin. This technical guide provides a comprehensive overview of the available information regarding the pharmacokinetic properties and oral bioavailability of this compound, with a focus on preclinical in vivo studies.

Pharmacokinetic Properties

While the seminal publication by Gully et al. (1997) repeatedly highlights the oral activity and long duration of action of this compound, it is crucial to note that specific quantitative pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and a precise numerical value for oral bioavailability have not been reported in this key study. The assessment of its oral efficacy is primarily based on the observation of its pharmacological effects after oral administration in animal models.

Table 1: Summary of Qualitative Pharmacokinetic and Pharmacodynamic Properties of this compound

| Property | Observation | Species | Route of Administration | Reference |

| Oral Bioavailability | The compound is described as having "oral bioavailability" and being "orally active," as evidenced by its ability to antagonize NT-induced effects following oral administration.[1] | Mice, Rats | Oral (p.o.) | [1] |

| Duration of Action | This compound exhibits a "long duration of action," with maximal antagonism of NT-induced turning behavior observed between 1 and 2 hours after oral administration.[1] | Mice | Oral (p.o.) | [1] |

| Brain Accessibility | The compound is stated to have "good brain access".[1][2] | Not specified | Not specified | [1] |

Experimental Protocols

The following sections detail the methodologies for the key in vivo experiments cited that demonstrate the oral activity of this compound.

Antagonism of Neurotensin-Induced Turning Behavior in Mice

This experiment was designed to assess the in vivo efficacy and duration of action of this compound after oral administration.

-

Animal Model: Male Swiss albino CD1 mice (25-30 g).

-

Induction of Turning Behavior: A unilateral intrastriatal injection of neurotensin (10 pg in 0.5 µl of saline) was administered to induce contralateral turning behavior.

-

Drug Administration: this compound was administered orally (p.o.) at various doses.

-

Observation: The number of complete contralateral turns was counted for 2 minutes, starting 2 minutes after the neurotensin injection.

-

Outcome: this compound dose-dependently inhibited the turning behavior, with maximal and significant antagonism observed between 1 to 2 hours after oral administration.[1]

Antagonism of Neurotensin-Induced Hypothermia in Rats and Mice

This protocol was used to evaluate the ability of orally administered this compound to block the hypothermic effects of centrally administered neurotensin.

-

Animal Models: Male Sprague-Dawley rats (200-225 g) and male Swiss albino CD1 mice (25-30 g).

-

Induction of Hypothermia: Neurotensin was injected intracerebroventricularly (i.c.v.).

-

Drug Administration: this compound was administered orally (p.o.) at various doses (0-10 mg/kg).

-

Measurement: Rectal temperature was measured at different time points after neurotensin injection.

-

Outcome: Oral administration of this compound partially but significantly blocked neurotensin-induced hypothermia, with 53% inhibition at 2 mg/kg in rats and 54% at 4 mg/kg in mice.[1]

Signaling Pathway

This compound acts as an antagonist at neurotensin receptors, primarily the high-affinity NTS1 receptor. Neurotensin binding to NTS1, a G-protein coupled receptor (GPCR), typically activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial binding of neurotensin to the receptor.

Conclusion

This compound is a well-established, orally active neurotensin receptor antagonist. While its oral bioavailability and long duration of action have been demonstrated through pharmacodynamic studies in preclinical models, the publicly available literature, including the primary publication, lacks specific quantitative pharmacokinetic data. The experimental protocols provided herein offer a basis for understanding how the oral efficacy of this compound was initially characterized. For future drug development efforts, dedicated pharmacokinetic studies would be necessary to fully elucidate the absorption, distribution, metabolism, and excretion profile of this compound.

References

Navigating the Neural Frontier: A Technical Guide to the Blood-Brain Barrier Permeability of SR 142948 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTS1 and NTS2), has been a subject of significant interest in neuroscience research. Its potential therapeutic applications in a range of central nervous system (CNS) disorders necessitate a thorough understanding of its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies for assessing the BBB permeability of this compound in rodent models, a critical step in the preclinical development of any CNS-targeting therapeutic. While direct quantitative measurements of brain-to-plasma ratios for this compound are not extensively published, substantial evidence from in vivo pharmacological studies in rodents demonstrates its ability to penetrate the CNS and exert centrally-mediated effects.

Quantitative Data from In Vivo Pharmacological Studies

The following table summarizes key findings from in vivo studies in rodent models that provide indirect but compelling evidence of this compound's BBB permeability. The central effects observed after systemic administration indicate that this compound reaches its target receptors in the brain at pharmacologically active concentrations.

| Parameter | Animal Model | Administration Route & Dose | Observed Central Effect | Conclusion on BBB Permeability | Reference |

| Antagonism of NT-induced hypothermia | Mice and Rats | Oral (p.o.) | SR 142948A blocks the hypothermia induced by intracerebroventricular (i.c.v.) injection of neurotensin. | The compound crosses the BBB to antagonize the central effects of neurotensin. | [1] |

| Antagonism of NT-induced analgesia | Mice and Rats | Oral (p.o.) | SR 142948A blocks the analgesia induced by i.c.v. injection of neurotensin. | The compound effectively penetrates the CNS to exert its pharmacological action. | [1] |

| Inhibition of turning behavior | Mice | Oral (p.o.), 0.04-640 x 10-3 mg/kg | Dose-dependently inhibits the turning behavior induced by unilateral intrastriatal injection of neurotensin. | Demonstrates dose-dependent CNS target engagement after oral administration. | [1] |

| Antagonism of NT-evoked acetylcholine (B1216132) release | Rats | Intraperitoneal (i.p.), 0.1 mg/kg | Completely antagonizes neurotensin-evoked acetylcholine release in the striatum. | Sufficient brain concentrations are achieved to modulate neurotransmitter release. | [1] |

Experimental Protocols

In Vivo Behavioral Assays Demonstrating CNS Effects of this compound

The following protocols are based on the methodologies described by Gully et al. (1997) and are indicative of the experimental setups used to demonstrate the central activity of this compound after systemic administration.

1. Antagonism of Neurotensin-Induced Hypothermia:

-

Animal Model: Male Swiss mice (20-25 g) or male Sprague-Dawley rats (200-250 g).

-

Housing: Animals are housed in a temperature-controlled room (21-23°C) with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Drug Administration:

-

SR 142948A is suspended in 0.5% methylcellulose (B11928114) and administered orally (p.o.) at various doses.

-

Control animals receive the vehicle.

-

One hour after SR 142948A or vehicle administration, neurotensin is injected intracerebroventricularly (i.c.v.).

-

-

Measurement: Rectal temperature is measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the neurotensin injection using a digital thermometer.

-

Analysis: The change in body temperature from baseline is calculated for each animal. The ability of SR 142948A to prevent the hypothermic effect of neurotensin is determined by comparing the temperature changes in the treated group to the control group.

2. Antagonism of Neurotensin-Induced Turning Behavior:

-

Animal Model: Male Swiss mice (20-25 g).

-

Surgical Procedure: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the striatum. Animals are allowed to recover for at least one week.

-

Drug Administration:

-

SR 142948A is administered orally (p.o.) at various doses.

-

Control animals receive the vehicle.

-

At a specified time after drug administration, a unilateral intrastriatal injection of neurotensin is performed through the implanted cannula.

-

-

Behavioral Observation: Immediately after the neurotensin injection, the number of contralateral turns is counted for a defined period (e.g., 2 minutes).

-

Analysis: The inhibitory effect of SR 142948A is expressed as the percentage reduction in the number of turns compared to the vehicle-treated group.

General Protocol for Ex Vivo Biodistribution Study to Quantify Brain Penetration

This protocol provides a general framework for a biodistribution study using a radiolabeled version of this compound to directly quantify its concentration in the brain and other tissues.

-

Radiolabeling: this compound is radiolabeled with a suitable isotope (e.g., 3H, 14C, or a gamma-emitter like 125I or 111In for SPECT imaging).

-

Animal Model: Adult mice or rats.

-

Drug Administration: The radiolabeled this compound is administered intravenously (i.v.) via the tail vein.

-

Tissue Collection: At various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), animals are anesthetized and blood is collected via cardiac puncture. Immediately following blood collection, the animals are perfused with saline to remove residual blood from the organs. The brain and other organs of interest are then dissected, weighed, and placed in counting vials.

-

Measurement of Radioactivity: The radioactivity in each tissue sample and in an aliquot of the injected dose is measured using a gamma counter or a liquid scintillation counter, depending on the isotope used.

-